molecular formula C7H8BrNO2S B11822792 (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid

(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid

Katalognummer: B11822792
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: PSXSRGCWALMHHV-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated thiophene ring attached to the alpha carbon of the amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene with an amino acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry:

    Sensors: The compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can interact with the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect .

Vergleich Mit ähnlichen Verbindungen

  • 2-amino-2-(4-chlorothiophen-2-yl)propanoic acid
  • 2-amino-2-(4-fluorothiophen-2-yl)propanoic acid
  • 2-amino-2-(4-iodothiophen-2-yl)propanoic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in (2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo counterparts.
  • Reactivity: The bromine atom can participate in a wider range of substitution reactions, making it more versatile for synthetic applications.
  • Applications: The unique properties of the brominated compound make it more suitable for specific applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C7H8BrNO2S

Molekulargewicht

250.12 g/mol

IUPAC-Name

(2S)-2-amino-2-(4-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)5-2-4(8)3-12-5/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI-Schlüssel

PSXSRGCWALMHHV-SSDOTTSWSA-N

Isomerische SMILES

C[C@@](C1=CC(=CS1)Br)(C(=O)O)N

Kanonische SMILES

CC(C1=CC(=CS1)Br)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.